Cas no 7122-84-1 (5-(Bromomethyl)-2-methylpyrimidine hydrobromide)
5-(Bromomethyl)-2-methylpyrimidine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 5-(Bromomethyl)-2-methylpyrimidine hydrobromide
- SB59159
- 5-(Bromomethyl)-2-methylpyrimidine--hydrogen bromide (1/1)
- 5-(Bromomethyl)-2-methylpyrimidinehydrobromide
- 5-(bromomethyl)-2-methylpyrimidine;hydrobromide
- 7122-84-1
- 5-(Bromomethyl)-2-methylpyrimidine HBr
- DTXSID20856187
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- Inchi: 1S/C6H7BrN2.BrH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H
- InChI Key: OVTFJUKFCLYBOD-UHFFFAOYSA-N
- SMILES: BrCC1C=NC(C)=NC=1.Br
Computed Properties
- Exact Mass: 267.90337g/mol
- Monoisotopic Mass: 265.90542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 79.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8Ų
5-(Bromomethyl)-2-methylpyrimidine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM164964-1g |
5-(bromomethyl)-2-methylpyrimidine hydrobromide |
7122-84-1 | 95% | 1g |
$711 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741248-1g |
5-(Bromomethyl)-2-methylpyrimidine hydrobromide |
7122-84-1 | 98% | 1g |
¥7539.00 | 2024-05-02 |
5-(Bromomethyl)-2-methylpyrimidine hydrobromide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 5-(Bromomethyl)-2-methylpyrimidine hydrobromide
5-(Bromomethyl)-2-methylpyrimidine Hydrobromide: A Comprehensive Overview
5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS No. 7122-84-1) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromomethyl group and a methylpyrimidine core. These properties make it an attractive building block for the synthesis of various bioactive molecules and drug candidates.
The chemical structure of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide consists of a pyrimidine ring with a bromomethyl substituent at the 5-position and a methyl group at the 2-position. The presence of the bromomethyl group provides a reactive site for various chemical transformations, such as nucleophilic substitution reactions, which can be harnessed to introduce diverse functional groups. This flexibility in chemical manipulation is crucial for the development of novel compounds with specific biological activities.
In recent years, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide has been extensively studied for its potential applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of antiviral agents. For instance, a study published in the Journal of Medicinal Chemistry reported the successful synthesis of a series of pyrimidine derivatives using this compound as a key starting material. These derivatives exhibited potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV).
Beyond antiviral applications, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide has also shown promise in the development of anticancer drugs. Research conducted at the National Cancer Institute demonstrated that certain pyrimidine-based compounds derived from this intermediate exhibited selective cytotoxicity against various cancer cell lines. The bromomethyl group played a crucial role in enhancing the lipophilicity and cellular uptake of these compounds, thereby improving their therapeutic efficacy.
The synthetic versatility of 5-(Bromomethyl)-2-methylpyrimidine hydrobromide extends to its use in the preparation of ligands for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes and are important targets for drug discovery. A recent study published in Bioorganic & Medicinal Chemistry Letters described the synthesis of GPCR ligands using this compound as a key intermediate. The resulting ligands showed high affinity and selectivity for specific GPCR subtypes, making them valuable tools for probing receptor function and developing new therapeutic agents.
In addition to its applications in drug discovery, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide has also been explored for its potential use in agrochemicals. Pyrimidine-based compounds have been shown to possess herbicidal and fungicidal properties, and this intermediate can serve as a building block for the synthesis of such bioactive molecules. A study published in the Pest Management Science journal reported the development of novel pyrimidine derivatives with enhanced herbicidal activity against several weed species.
The safety and environmental impact of chemicals are critical considerations in their development and application. Extensive toxicological studies have been conducted on 5-(Bromomethyl)-2-methylpyrimidine hydrobromide to ensure its safe use in various industries. These studies have demonstrated that the compound exhibits low toxicity when handled properly and poses minimal environmental risks when used under controlled conditions.
In conclusion, 5-(Bromomethyl)-2-methylpyrimidine hydrobromide (CAS No. 7122-84-1) is a valuable compound with a wide range of applications in organic synthesis, medicinal chemistry, and pharmaceutical research. Its unique structural features and synthetic versatility make it an essential building block for the development of novel bioactive molecules with diverse biological activities. Ongoing research continues to uncover new applications and potential uses for this compound, further highlighting its importance in modern scientific endeavors.
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